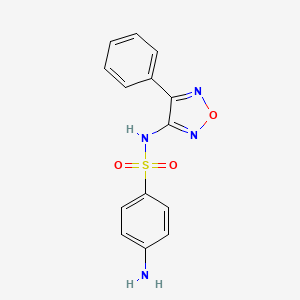
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
科学研究应用
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of high-energy materials and explosives due to its energetic properties.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
相似化合物的比较
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a phenyl group.
2-(1,2,4-oxadiazol-5-yl)aniline: This compound has a similar oxadiazole ring but differs in the substituents attached to the ring.
Uniqueness
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
89991-98-0 |
|---|---|
分子式 |
C14H12N4O3S |
分子量 |
316.34 g/mol |
IUPAC 名称 |
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-13(16-21-17-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18) |
InChI 键 |
OJXBGXNXXHMFFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


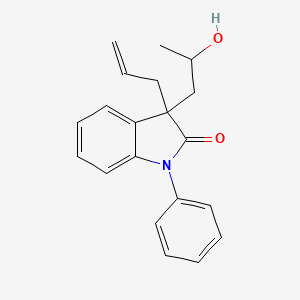
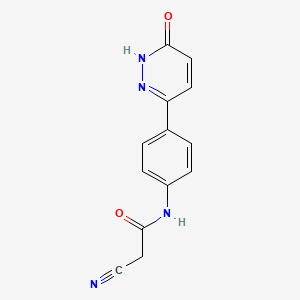
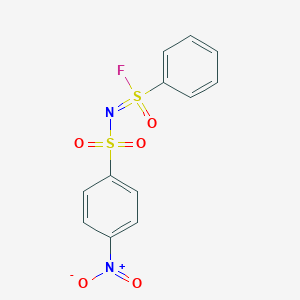
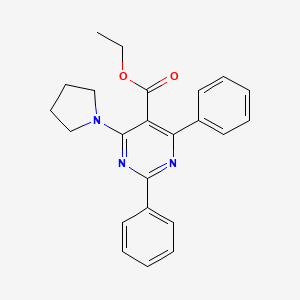
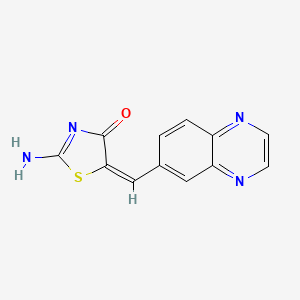
![4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15215088.png)
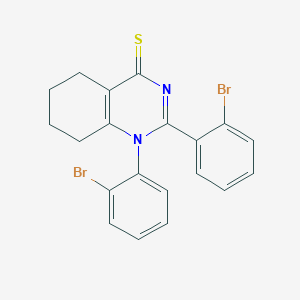
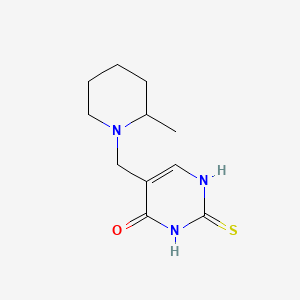

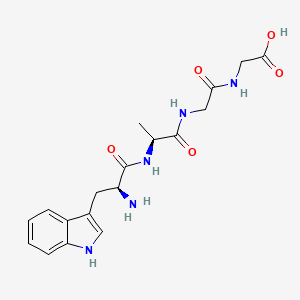
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
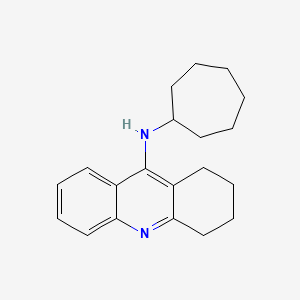
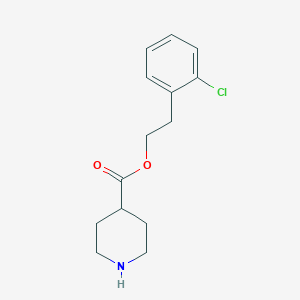
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
